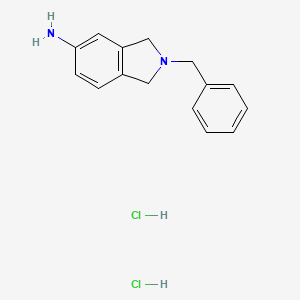
3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid
Descripción general
Descripción
3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid is a complex organic compound that features a thioxotetrahydropyrimidine ring substituted with trimethyl groups and a propanoic acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thioxotetrahydropyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of trimethyl groups: Alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the propanoic acid side chain: This can be done through a nucleophilic substitution reaction where a suitable leaving group is replaced by a propanoic acid moiety.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioxotetrahydropyrimidine ring.
Reduction: Reduction reactions could target the carbonyl groups or the sulfur atom.
Substitution: Various substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.
Medicine
Industry
In the industrial sector, the compound might be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(4,4,6-Trimethyl-2-oxotetrahydropyrimidin-1(2H)-YL)propanoic acid: Similar structure but with an oxygen atom instead of sulfur.
3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid: Similar structure but with a butanoic acid side chain instead of propanoic acid.
Uniqueness
The presence of the thioxotetrahydropyrimidine ring and the specific substitution pattern makes 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid unique
Propiedades
IUPAC Name |
3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-7-6-10(2,3)11-9(15)12(7)5-4-8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDYBETUOMEEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=S)N1CCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388895.png)










![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388915.png)


